molecular formula C15H22BrNO B5036328 1-[4-(2-bromophenoxy)butyl]piperidine CAS No. 5365-24-2

1-[4-(2-bromophenoxy)butyl]piperidine

Cat. No.: B5036328
CAS No.: 5365-24-2
M. Wt: 312.24 g/mol
InChI Key: SGEBYYDHCQAOPO-UHFFFAOYSA-N
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Description

1-[4-(2-Bromophenoxy)butyl]piperidine is a synthetic piperidine derivative characterized by a bromophenoxy substituent attached to a butyl chain linked to the piperidine ring. For example, analogous compounds are synthesized by reacting bromobutoxy precursors with piperidine in the presence of triethylamine, followed by purification .

Properties

IUPAC Name

1-[4-(2-bromophenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEBYYDHCQAOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367918
Record name 1-[4-(2-bromophenoxy)butyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5365-24-2
Record name 1-[4-(2-bromophenoxy)butyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2-Bromophenoxy)butyl]piperidine can be synthesized through a multi-step process involving the following key steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 2-bromophenol is then reacted with 1,4-dibromobutane to form 4-(2-bromophenoxy)butane.

    Nucleophilic Substitution: Finally, 4-(2-bromophenoxy)butane is reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Bromophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, thiols, or amines.

    Oxidation: Major products include ketones or aldehydes.

    Reduction: Major products include alcohols or amines.

Scientific Research Applications

1-[4-(2-Bromophenoxy)butyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-bromophenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Thermodynamic Properties

  • Corrosion Inhibition: Quaternary piperidinium salts (e.g., 4a-d) adsorb strongly onto steel surfaces via Langmuir isotherm behavior, with Gibbs free energy (ΔG°ads) values indicating chemisorption . The bromophenoxy variant may exhibit comparable adsorption due to its polarizable bromine atom.
  • Thermal Stability :
    Piperidinium halides (e.g., 4a-d) have melting points ranging from 120–145°C, influenced by halide size . Bromine’s larger atomic radius could increase melting points relative to chloride or iodide analogues.

Pharmacological Potential

  • Receptor Binding: Piperidine derivatives like AC927 (1-(2-phenethyl)piperidine oxalate) show high sigma-1 receptor affinity, useful in melanoma imaging . The bromophenoxy group’s lipophilicity may enhance blood-brain barrier penetration for CNS-targeting applications.
  • Antimicrobial Activity: Allylphenoxypiperidinium halides exhibit biocidal properties . Bromophenoxy derivatives could show enhanced antibacterial activity due to bromine’s electronegativity.

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